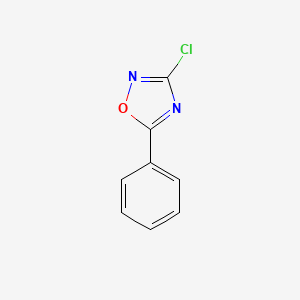
2-Bromo-3-chloro-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-5-nitropyridine is a halogenated nitropyridine, a class of compounds that are often used as intermediates in the synthesis of pharmaceuticals and pesticides. These compounds are characterized by the presence of nitro groups and halogens attached to a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The specific arrangement of bromine, chlorine, and nitro groups on the pyridine ring can significantly influence the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of halogenated nitropyridines can be complex due to the reactivity of the halogen and nitro groups. In the case of this compound, no direct synthesis was reported in the provided papers. However, related compounds such as 5-bromo-2-nitropyridine have been synthesized through hydrogen peroxide oxidation from the corresponding amine, as described in a large-scale production setting . Additionally, the synthesis of halogen-rich pyridines, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of halogenated nitropyridines is crucial for their reactivity and properties. For instance, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, shows that the bromine ion is nearly coplanar with the pyridine ring, which could suggest similar structural characteristics for this compound . The presence of halogen and nitro groups can also lead to the formation of hydrogen bonds and other intermolecular interactions, affecting the crystal packing and stability of the compound .
Chemical Reactions Analysis
Halogenated nitropyridines participate in various chemical reactions, primarily due to the reactive nature of the halogen and nitro groups. These compounds can act as intermediates in the synthesis of more complex molecules. For example, 2-chloro-5-bromopyridine has been used as a scaffold for the solid-phase synthesis of pyridine-based derivatives, demonstrating the versatility of halogenated nitropyridines in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of substituents on the pyridine ring. The vibrational frequencies and molecular geometry can be studied using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated for related compounds . These studies provide insights into the stability, reactivity, and potential applications of the compound. Additionally, the optical properties, such as absorption and fluorescence, can be affected by the substituents and the solvent used, as observed in similar nitropyridines .
Scientific Research Applications
Handling Hydrogen Peroxide Oxidations on a Large Scale Synthesis of 5-Bromo-2-nitropyridine
This study focuses on the preparation of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation, emphasizing large-scale production. Despite initial challenges like low conversion and high impurity, the study successfully developed reproducible, safe protocol for large-scale synthesis. The work included safety studies investigating the stability of the oxidant mixture and the oxidation reaction itself, highlighting the importance of robust reaction conditions and appropriate safety boundaries in chemical production processes (Agosti et al., 2017).
Computational and Molecular Analysis
Speculative Assessment, Molecular Composition, PDOS, Topology Exploration (ELF, LOL, RDG), Ligand-Protein Interactions, on 5-bromo-3-nitropyridine-2-carbonitrile This paper conducts comprehensive computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C), utilizing the DFT/B3LYP method to examine the molecule's structure and energy. The study includes UV-Vis spectrum analysis, molecular electrostatic potential, and frontier molecular orbital evaluations to understand electron density and reactive sites. Notably, it explores the molecule's biological significance through molecular docking studies, revealing its potential as a centromere associated protein inhibitor. Molecular Dynamics simulations assess the stability of the complex, and comparisons with existing medications further illustrate the compound's physiochemical characteristics (Arulaabaranam et al., 2021).
Mechanism of Action
Target of Action
2-Bromo-3-chloro-5-nitropyridine is primarily used as a reagent in organic synthesis
Mode of Action
As a reagent, this compound interacts with other chemicals in a reaction to form new compounds. The exact nature of these interactions depends on the specific reaction conditions and the other chemicals present .
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s important to note that its solubility in dmso and methanol could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. The exact products of these reactions depend on the specific conditions and reactants used .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, solvent, and the presence of other reactants . For instance, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Furthermore, it’s noted that this compound may cause respiratory irritation , so adequate ventilation is necessary when handling it .
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-chloro-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNBTTZUJOHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562007 |
Source


|
| Record name | 2-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22353-41-9 |
Source


|
| Record name | 2-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)
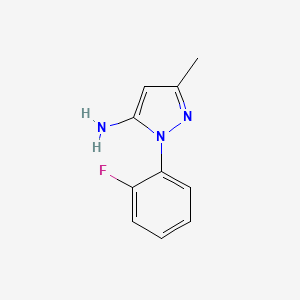
![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

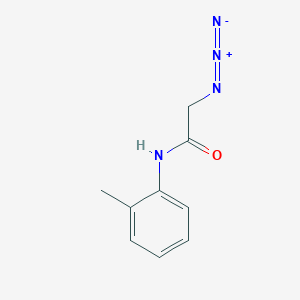
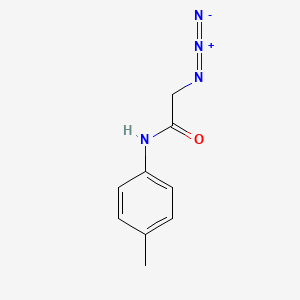
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
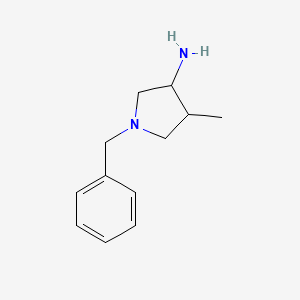
![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)
